molecular formula C18H20N6O2 B2945622 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 941875-58-7

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No. B2945622
CAS RN: 941875-58-7
M. Wt: 352.398
InChI Key: HNTKDCDZWHEGJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tetrazole ring is a planar, aromatic ring, which could contribute to the overall stability of the molecule. The methoxyphenyl and phenethyl groups are both bulky, which could affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole ring and the urea group. Tetrazoles are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring. The urea group could also be involved in reactions, particularly those involving the formation or breaking of amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrazole ring could contribute to its stability and solubility. The methoxyphenyl and phenethyl groups could affect its lipophilicity, which could in turn affect its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of new compounds with potential for various applications, including as photosensitizers in photodynamic therapy, are essential areas of research. For example, the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown significant potential. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Crystal structure analysis plays a critical role in understanding the molecular configuration and potential interactions of new compounds. The determination of the crystal structure of tetrazole derivatives has provided insights into their orientation and interaction within the active sites of enzymes such as cyclooxygenase-2, offering a basis for bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015). This type of analysis is crucial for developing new therapeutic agents.

Molecular Docking Studies

Molecular docking studies are essential for predicting how small molecules, such as 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, interact with their target proteins. These studies can help in the design of compounds with enhanced biological activity by understanding the orientation and interaction of molecules inside the active site of enzymes. For instance, docking studies of tetrazole derivatives have shown potential as COX-2 inhibitors, offering insights into the development of new anti-inflammatory drugs (Al-Hourani et al., 2016).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of compounds can lead to applications in materials science, including the development of new fluorophores and materials with specific light-induced behaviors. For example, the study of the photodecomposition of tetrazole-thiones has implications for industrial, agricultural, and medicinal applications, demonstrating the potential for clean photodecomposition processes (Alawode et al., 2011).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry if it shows promising biological activity. Additionally, its synthesis and characterization could provide valuable information for the field of organic chemistry .

properties

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-26-16-9-7-15(8-10-16)24-17(21-22-23-24)13-20-18(25)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTKDCDZWHEGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

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